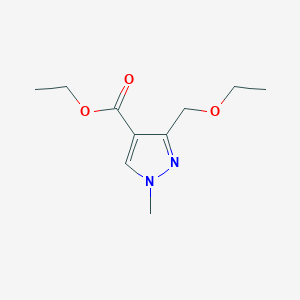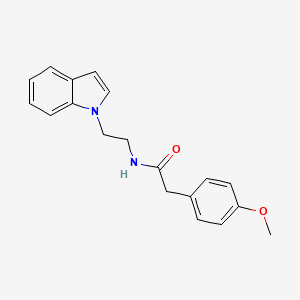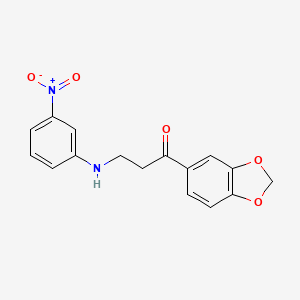
1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone, also known as 1-Bn-3-NA-1-Pr, is a novel heterocyclic compound with various applications in the scientific field. It is a colorless, odorless, crystalline solid with a melting point of 166-167°C and a boiling point of 350°C. The compound has a molecular weight of 263.29 g/mol and a molar mass of 263.29 g/mol. Its chemical formula is C11H10N2O4. 1-Bn-3-NA-1-Pr has been extensively studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Electrochemical Generation of Nitro Radical Anions
A study by Yancheva et al. (2017) focused on the electrochemical generation of nitro radical anions, emphasizing their significance in understanding the hepatotoxicity of certain compounds. Although not directly related to 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone, this research highlights the broader context of nitro compounds' bioactivity and their radical anions' potential toxicological impacts (Yancheva, Stoyanov, Anastassova, & Mavrova, 2017).
Vinylphosphonium Salt Mediated Reactions
Yavari et al. (2006) explored the reactions between alkyl propiolates and aminophenols or hydroxyphenols, leading to various derivatives that include structures similar to the 1,3-Benzodioxol moiety. This synthesis pathway demonstrates the chemical versatility of benzodioxol derivatives in organic synthesis, providing insights into the potential applications of 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone in synthesizing novel organic compounds (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Fragrance Material Review
A toxicologic and dermatologic review by McGinty, Letizia, and Api (2012) on a related fragrance ingredient sheds light on the safety and application of benzodioxole derivatives in the fragrance industry. This review points towards the potential non-pharmaceutical applications of similar compounds, including 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone, in consumer products (McGinty, Letizia, & Api, 2012).
Organic Impurity Profiling
Research by Heather et al. (2017) on the organic impurity profiling of methylone and intermediate compounds synthesized from catechol provides an understanding of the synthetic pathways and impurity profiles of related benzodioxol compounds. This study is crucial for forensic and pharmaceutical sciences, highlighting the importance of purity and the identification of by-products in the synthesis of complex organic molecules (Heather, Bortz, Shimmon, & McDonagh, 2017).
Fluorescence Derivatisation of Amino Acids
Frade et al. (2007) explored the fluorescence derivatization of amino acids, showcasing the potential of benzodioxole derivatives in bioanalytical applications. Although the study does not directly involve 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone, it provides a perspective on how similar compounds can be used in developing fluorescent probes for biological and chemical assays (Frade, Barros, Moura, & Gonçalves, 2007).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-14(11-4-5-15-16(8-11)23-10-22-15)6-7-17-12-2-1-3-13(9-12)18(20)21/h1-5,8-9,17H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYHAVTEIMURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

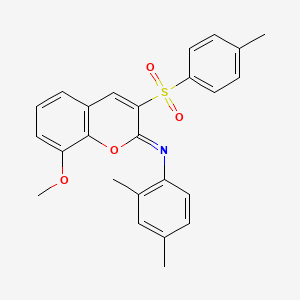
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2542819.png)


![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2542824.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide](/img/structure/B2542826.png)

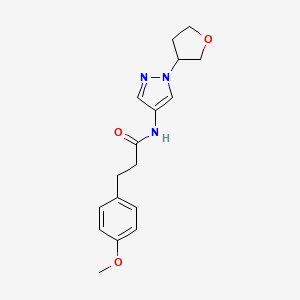

![1-(4-Fluorophenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2542833.png)
![(Z)-1-benzyl-3-((m-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2542834.png)
